Kinase Inhibitor Scaffold Potency: Sub-Nanomolar EGFR T790M Inhibition Derived from N-Acetyl Tetrahydropyridine Core
In a patented series of EGFR inhibitors, the incorporation of the (1-acetyl-1,2,3,6-tetrahydropyridin-4-yl) moiety yielded Compound 5 (BDBM391736) with an IC50 of 8.90 nM against the clinically relevant EGFR T790M mutant, while exhibiting significantly weaker activity against wild-type EGFR (IC50 = 995 nM) [1]. This stark 112-fold selectivity window demonstrates that the N-acetyl tetrahydropyridine scaffold contributes to a binding mode that favors the mutant kinase conformation.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 8.90 nM (EGFR T790M) |
| Comparator Or Baseline | 995 nM (Wild-type EGFR) |
| Quantified Difference | 112-fold higher potency for T790M mutant vs. wild-type |
| Conditions | In vitro enzyme inhibition assay (BindingDB BDBM391736 / US10300058) |
Why This Matters
For medicinal chemists developing targeted covalent inhibitors for resistant NSCLC, this scaffold-derived selectivity profile is a critical design advantage not shared by N-Boc or N-Cbz analogs.
- [1] BindingDB. (n.d.). BDBM391736: N-(6-((2-((4-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)pyridin-2-yl)acrylamide (US10300058, Compound 5). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=391736 View Source
